molecular formula C18H13F2N3O3S B2632095 3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 897614-16-3

3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2632095
CAS No.: 897614-16-3
M. Wt: 389.38
InChI Key: FHSDKPHJHMYZJW-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core with difluoro and methylsulfonyl substitutions. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The pyridazine core is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase (PDE) enzymes, which play a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific substitutions, which enhance its stability and biological activity compared to other pyridazine derivatives. The presence of difluoro and methylsulfonyl groups contributes to its distinct chemical and pharmacological profile.

Properties

IUPAC Name

3,4-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSDKPHJHMYZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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